molecular formula C13H21NO3 B1326811 2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid CAS No. 1186653-96-2

2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid

Cat. No.: B1326811
CAS No.: 1186653-96-2
M. Wt: 239.31 g/mol
InChI Key: KGENRCCKPMOQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring, a piperidine moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid typically involves multiple steps, starting with the preparation of the cyclopropane ring and the piperidine moiety. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with 2-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The piperidine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2,2-Dimethylcyclopropanecarboxylic acid: Shares the cyclopropane ring and carboxylic acid group but lacks the piperidine moiety.

    2-Methylpiperidine: Contains the piperidine moiety but lacks the cyclopropane ring and carboxylic acid group.

Uniqueness: 2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

2,2-dimethyl-3-(2-methylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-8-6-4-5-7-14(8)11(15)9-10(12(16)17)13(9,2)3/h8-10H,4-7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGENRCCKPMOQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2C(C2(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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